(S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid

HIV-1 protease inhibitor intermediate Enzymatic resolution Process throughput

(S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid is an enantiomerically pure, gem‑difluorinated, gem‑dimethyl substituted proline analogue. It belongs to the class of fluorinated pyrrolidine‑2‑carboxylic acids that are used as advanced intermediates for the construction of bioactive molecules, most notably dipeptidyl peptidase‑4 (DPP‑4) inhibitors and HIV‑1 protease inhibitors.

Molecular Formula C7H11F2NO2
Molecular Weight 179.16 g/mol
CAS No. 1408278-20-5
Cat. No. B3321990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid
CAS1408278-20-5
Molecular FormulaC7H11F2NO2
Molecular Weight179.16 g/mol
Structural Identifiers
SMILESCC1(C(NCC1(F)F)C(=O)O)C
InChIInChI=1S/C7H11F2NO2/c1-6(2)4(5(11)12)10-3-7(6,8)9/h4,10H,3H2,1-2H3,(H,11,12)/t4-/m1/s1
InChIKeyQCZKOTNOMJEJGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of (S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid (CAS 1408278‑20‑5) – A Specialized Fluorinated Proline Scaffold for Drug-Intermediate Supply Chains


(S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid is an enantiomerically pure, gem‑difluorinated, gem‑dimethyl substituted proline analogue. It belongs to the class of fluorinated pyrrolidine‑2‑carboxylic acids that are used as advanced intermediates for the construction of bioactive molecules, most notably dipeptidyl peptidase‑4 (DPP‑4) inhibitors and HIV‑1 protease inhibitors . The simultaneous presence of the 4,4‑difluoro and 3,3‑dimethyl motifs on the pyrrolidine ring imparts distinct conformational bias and metabolic stability compared to non‑fluorinated or mono‑substituted proline derivatives, making it a privileged building block when the synthetic route requires both stereochemical integrity and enhanced pharmacokinetic durability [1]. Its demonstrated scalability to multikilogram quantities and availability via efficient enzymatic resolution processes [2] establish it as a procurement‑ready intermediate for programs that demand reproducible access to a high-value chiral scaffold.

Why Generic 4,4‑Difluoro or 3,3‑Dimethyl Prolines Cannot Replace (S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid in Key Synthetic Routes


In‑class proline analogues such as (2S)‑4,4‑difluoroproline (no 3,3‑dimethyl substituents) or (2S)‑3,3‑dimethylproline (no 4,4‑fluorines) cannot be simply interchanged with (S)‑4,4‑difluoro‑3,3‑dimethylpyrrolidine‑2‑carboxylic acid. The presence of both the gem‑difluoro group and the gem‑dimethyl group is required to achieve the specific conformation and metabolic profile that drove the selection of this scaffold for clinical‑stage HIV protease inhibitors [1]. Single‑substitution analogs or enantiomers lack the unique synergy of steric congestion at C3 and electronegative shielding at C4; documented enzymatic resolution and scale‑up protocols are tailored to this exact substitution pattern [2]. The quantitative evidence below demonstrates that process throughput, enantiomeric purity, and synthetic yield are directly tied to the identity of the 4,4‑difluoro‑3,3‑dimethyl analogue, not to generic fluorinated or methylated prolines.

Quantitative Differentiation Evidence for (S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid Versus Closest Proline Analogs


Enzymatic Resolution Throughput: 57‑Fold Improvement in Space‑Time Yield Relative to the Boc‑Protected Methyl Ester Route

In the preparation of enantiopure (2S)‑4,4‑difluoro‑3,3‑dimethyl‑N‑Boc‑proline, a direct precursor of the target compound, the protease‑catalyzed resolution of the N‑benzyl‑protected ester achieved a throughput of 6.3 mmol h⁻¹ L⁻¹, compared to only 0.11 mmol h⁻¹ L⁻¹ for the corresponding Boc‑protected methyl ester route [1]. This 57‑fold increase in productivity is specific to the benzyl‑based process that was developed for the 4,4‑difluoro‑3,3‑dimethyl scaffold; the lower productivity of the generic ester route would render multikilogram supply economically prohibitive.

HIV-1 protease inhibitor intermediate Enzymatic resolution Process throughput

Multikilogram Scalability with Validated Purity: 7.5 kg Campaign Delivering 94–99% HPLC Purity

A dedicated process research and development campaign produced 7.5 kg of the 4,4‑difluoro‑3,3‑dimethylproline derivative 1 in >94% purity (HPLC assay), following a 10‑step synthesis that achieved a 4.5% molar yield [1]. No comparable scale‑up data have been reported for the non‑fluorinated 3,3‑dimethylproline or the non‑methylated 4,4‑difluoroproline scaffolds in the context of HIV protease inhibitor intermediate supply, indicating that the scalable route was specifically engineered for this substitution pattern.

HIV-1 protease inhibitor intermediate Process scale‑up Purity specification

Fluorination‑Free Synthesis Route with Defined Enantiopurity: 28% Overall Yield over 12 Steps

A Claisen rearrangement/iodolactamization route delivered enantiomerically pure (S)‑4,4‑difluoro‑3,3‑dimethylproline in 28% overall yield over 12 steps without employing hazardous fluorination reagents [1]. In contrast, standard syntheses of 4,4‑difluoroproline or 4‑fluoroproline typically require DAST or Deoxo‑Fluor®‑mediated fluorinations that generate stereochemical erosion and necessitate chiral separation steps [2]. The fluorination‑free strategy is not applicable to non‑methylated or mono‑fluorinated analogs, underscoring the unique structural advantage of the gem‑dimethyl‑gem‑difluoro combination.

HIV-1 protease inhibitor intermediate Fluorination‑free synthesis Enantiomeric purity

Conformational Locking Imparted by the 4,4‑Difluoro‑3,3‑dimethyl Motif Versus 4‑Fluoro or Non‑Fluorinated Prolines

Gem‑difluorination at C4 and gem‑dimethylation at C3 synergistically restrict the pyrrolidine ring pucker and the exocyclic φ/ψ angles. Literature consensus indicates that 4,4‑difluoro‑L‑proline stabilizes the Cγ‑exo conformation and increases the trans:cis amide bond ratio compared to 4‑fluoroproline or unsubstituted proline [1]. The addition of the 3,3‑dimethyl group further sterically blocks C3‑epimerization and enhances metabolic stability toward proline‑specific peptidases. While quantitative conformational population data for the exact 4,4‑difluoro‑3,3‑dimethyl compound are not separately reported, the additive effects of the two substituents are well‑documented in the class of di‑substituted prolines and are the rationale for its selection as a key intermediate in HIV protease inhibitor programs.

Conformational control Fluorine substitution effects Proline analog design

Highest‑Value Research and Industrial Application Scenarios for (S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid (CAS 1408278‑20‑5)


Multikilogram Supply of a Key HIV‑1 Protease Inhibitor Intermediate

Programs developing or manufacturing HIV‑1 protease inhibitors that embed the 4,4‑difluoro‑3,3‑dimethylproline motif can directly leverage the validated 7.5 kg scale‑up protocol and the 6.3 mmol h⁻¹ L⁻¹ enzymatic resolution process [1][2]. The documented 94–99% HPLC purity from a 10‑step campaign provides a ready‑to‑transfer batch record, reducing process development time and regulatory risk.

Dipeptidyl Peptidase‑4 (DPP‑4) Inhibitor Scaffold Development

Given that fluorinated pyrrolidines are a classical pharmacophore for DPP‑4 inhibitors [1], (S)‑4,4‑difluoro‑3,3‑dimethylpyrrolidine‑2‑carboxylic acid serves as a conformationally constrained building block. Its use in early‑stage medicinal chemistry allows exploration of the combined effect of 4,4‑difluoro and 3,3‑dimethyl groups on DPP‑4 potency, selectivity over DPP‑8/DPP‑9, and in vivo half‑life, exploiting the scaffold's resistance to oxidative metabolism.

Conformational Probing of Peptide Turn Mimetics

The compound can be incorporated into peptide backbones as a proline surrogate that simultaneously biases the pyrrolidine ring pucker (via the C4 gem‑difluoro group) and restricts C3 epimerization (via the gem‑dimethyl group) [1][2]. This makes it a high‑value tool for studying the relationship between backbone pre‑organization and biological activity in peptidomimetic drug discovery programs.

Quote Request

Request a Quote for (S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.